Iminoglycine
Overview
Description
Iminoglycine, also known as 2,2’-azanediyldiacetic acid, is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid that is classified as a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is notable for its ability to form metal complexes by acting as a tridentate ligand, creating two fused five-membered chelate rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iminoglycine can be synthesized through various methods. One common approach involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an aqueous medium and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, iminoacetic acid is often produced as an intermediate in the manufacture of herbicides such as glyphosate. The process involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield iminoacetic acid .
Chemical Reactions Analysis
Types of Reactions
Iminoglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrilotriacetic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used to introduce different functional groups into the molecule.
Major Products
Oxidation: Nitrilotriacetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Iminoglycine has a wide range of applications in scientific research:
Mechanism of Action
Iminoglycine exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in its structure act as electron-pair donors, allowing the compound to chelate metal ions effectively. This chelation process is crucial in applications such as IMAC, where the compound binds to metal ions and facilitates the purification of proteins .
Comparison with Similar Compounds
Similar Compounds
- N-Methylimidodiacetic acid (MIDA)
- N-(2-Carboxyethyl)iminodiacetic acid
- Nitrilotriacetic acid (NTA)
- N-Hydroxyiminodiacetic acid (HIDA)
Uniqueness
Iminoglycine is unique in its ability to form tridentate chelate complexes, which makes it particularly effective in applications requiring strong metal ion binding. Compared to bidentate ligands like glycine, iminoacetic acid forms stronger complexes, while it forms weaker complexes than tetradentate ligands like nitrilotriacetic acid .
Properties
IUPAC Name |
2-iminoacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUHOAONWHJBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344248 | |
Record name | 2-Iminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-12-2 | |
Record name | Acetic acid, imino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4472-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iminoglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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